Dual PDE3/PDE4 Inhibition Profile Compared to Single-Target Inhibitors Rolipram and Motapizone
Zardaverine inhibits both PDE3 from human platelets (IC50 = 0.58 μM) and PDE4 from human polymorphonuclear leukocytes (IC50 = 0.17 μM) [1]. In contrast, motapizone is selective for PDE3 only, and rolipram is selective for PDE4 only, with neither compound demonstrating appreciable inhibition of the opposing isozyme at comparable concentrations [2]. This dual inhibition profile distinguishes Zardaverine from single-target PDE inhibitors.
| Evidence Dimension | PDE isozyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | PDE3 IC50 = 0.58 μM; PDE4 IC50 = 0.17 μM (human platelets and PMN cells) |
| Comparator Or Baseline | Motapizone: PDE3 selective (no PDE4 inhibition reported at comparable concentrations); Rolipram: PDE4 selective (no PDE3 inhibition reported at comparable concentrations) |
| Quantified Difference | Zardaverine demonstrates potent inhibition of both PDE3 and PDE4 isozymes, whereas comparators exhibit selective inhibition of only one isozyme class |
| Conditions | In vitro enzyme inhibition assays using human platelet PDE3 and human polymorphonuclear leukocyte (PMN) PDE4 preparations |
Why This Matters
This dual inhibition enables experimental investigation of combined PDE3/PDE4 pathway modulation using a single agent, avoiding the confounding variables associated with co-administering two separate inhibitors.
- [1] Schudt C, Winder S, Müller B, Ukena D. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor. Agents Actions Suppl. 1991;34:379-402. PMID: 1665311. View Source
- [2] Schudt C, Winder S, Müller B, Ukena D. Zardaverine: a cyclic AMP specific PDE III/IV inhibitor. Agents Actions Suppl. 1991;34:379-402. PMID: 1665311. View Source
